2-(4-Ethylphenyl)-7,8-dimethylquinoline-4-carboxylic acid 2-(4-Ethylphenyl)-7,8-dimethylquinoline-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 895931-64-3
VCID: VC7102139
InChI: InChI=1S/C20H19NO2/c1-4-14-6-8-15(9-7-14)18-11-17(20(22)23)16-10-5-12(2)13(3)19(16)21-18/h5-11H,4H2,1-3H3,(H,22,23)
SMILES: CCC1=CC=C(C=C1)C2=NC3=C(C=CC(=C3C)C)C(=C2)C(=O)O
Molecular Formula: C20H19NO2
Molecular Weight: 305.377

2-(4-Ethylphenyl)-7,8-dimethylquinoline-4-carboxylic acid

CAS No.: 895931-64-3

Cat. No.: VC7102139

Molecular Formula: C20H19NO2

Molecular Weight: 305.377

* For research use only. Not for human or veterinary use.

2-(4-Ethylphenyl)-7,8-dimethylquinoline-4-carboxylic acid - 895931-64-3

Specification

CAS No. 895931-64-3
Molecular Formula C20H19NO2
Molecular Weight 305.377
IUPAC Name 2-(4-ethylphenyl)-7,8-dimethylquinoline-4-carboxylic acid
Standard InChI InChI=1S/C20H19NO2/c1-4-14-6-8-15(9-7-14)18-11-17(20(22)23)16-10-5-12(2)13(3)19(16)21-18/h5-11H,4H2,1-3H3,(H,22,23)
Standard InChI Key KGUPYAOUQXCYNQ-UHFFFAOYSA-N
SMILES CCC1=CC=C(C=C1)C2=NC3=C(C=CC(=C3C)C)C(=C2)C(=O)O

Introduction

2-(4-Ethylphenyl)-7,8-dimethylquinoline-4-carboxylic acid is an organic compound characterized by its unique quinoline structure, featuring a carboxylic acid group and an ethylphenyl substituent. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of the quinoline core is significant due to its established pharmacological properties, which include anti-inflammatory and antimicrobial activities.

Synthesis Methods

The synthesis of 2-(4-Ethylphenyl)-7,8-dimethylquinoline-4-carboxylic acid typically involves multi-step organic reactions. These methods are often optimized for large-scale production in industrial settings. While specific synthesis protocols for this compound are not detailed in the available literature, similar quinoline derivatives are synthesized using techniques such as the Suzuki-Miyaura coupling reaction, which is known for its mild and functional group tolerant conditions.

Biological Activities and Applications

Research indicates that compounds similar to 2-(4-Ethylphenyl)-7,8-dimethylquinoline-4-carboxylic acid exhibit significant biological activities. These include potential anti-inflammatory and antimicrobial effects, which are common among quinoline derivatives. Understanding the interaction mechanisms of these compounds with biochemical pathways is crucial for evaluating their therapeutic potential.

Comparison with Similar Compounds

Several compounds share structural similarities with 2-(4-Ethylphenyl)-7,8-dimethylquinoline-4-carboxylic acid. These include:

Compound NameCAS NumberKey Features
6,8-Dimethylquinoline-4-carboxylic acid445260-11-7Lacks ethylphenyl substituent; similar core
2-(2,4-Dimethylphenyl)-6,8-dimethylquinoline-4-carboxylic acid438229-21-1Different phenyl substitution; retains core
2-(Phenyl)-7,8-dimethylquinoline-4-carboxylic acid-Variation in phenyl group; potential similar activity

These compounds illustrate the diversity within the quinoline family while highlighting the unique structural characteristics of 2-(4-Ethylphenyl)-7,8-dimethylquinoline-4-carboxylic acid that may influence its biological activity and applications.

Future Research Directions

Future studies should focus on exploring the specific biological activities of 2-(4-Ethylphenyl)-7,8-dimethylquinoline-4-carboxylic acid, including its potential as an antimicrobial or anti-inflammatory agent. Additionally, optimizing its synthesis for cost-effective large-scale production could enhance its accessibility for further research and potential applications.

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